(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of an imino group, an acetyl group, and a methoxyphenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 3-acetyl-4-hydroxycoumarin in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the chromene ring system. The reaction conditions generally include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as recrystallization or chromatography to isolate the desired product
Quality control: measures to ensure the compound meets pharmaceutical-grade standards
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The imino group can be reduced to an amine, which may change the compound’s reactivity and interaction with biological targets.
Substitution: The acetyl group can be substituted with other acyl groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Acyl chlorides, anhydrides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the imino group may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential therapeutic effects. Its chromene core is known to exhibit antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the chromene core can interact with cellular enzymes and receptors. These interactions can lead to the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-2-[(4-hydroxyphenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(4-nitrophenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
Compared to these similar compounds, (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to donate electrons, potentially increasing its antioxidant activity and making it more effective in certain biological applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-acetyl-2-(4-methoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-11-13-5-3-4-6-17(13)25-19(16)21-14-7-9-15(24-2)10-8-14/h3-11H,1-2H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDLRYABHAFDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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